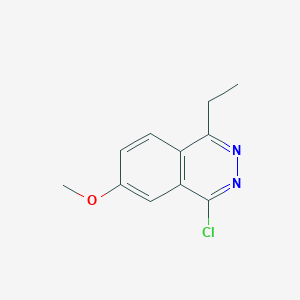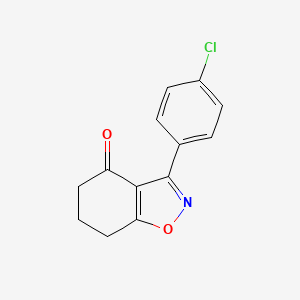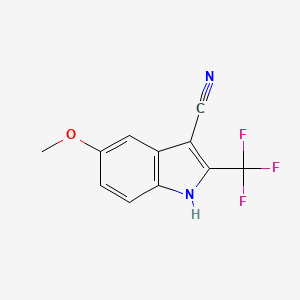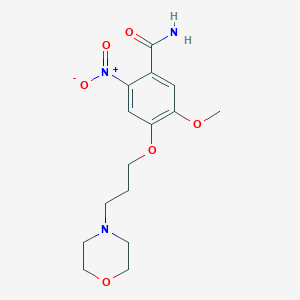
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C14H16O4. It is a derivative of cyclopentane, where two carboxylic acid groups are attached to the first and second carbon atoms of the cyclopentane ring, and one of these carboxylic acid groups is esterified with a benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the esterification of cyclopentane-1,2-dicarboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of cyclopentane-1,2-dicarboxylic acid monobenzyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Cyclopentane-1,2-dicarboxylic acid or cyclopentanone derivatives.
Reduction: Cyclopentane-1,2-dicarboxylic acid monobenzyl alcohol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of cyclopentane-1,2-dicarboxylic acid monobenzyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active carboxylic acid and benzyl alcohol. This hydrolysis can trigger downstream effects depending on the specific biological pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: The parent compound without the benzyl ester group.
Cyclopentane-1,2-dicarboxylic acid dimethyl ester: A similar ester with two methyl groups instead of a benzyl group.
Cyclopentane-1,2-dicarboxylic acid diethyl ester: Another ester variant with two ethyl groups.
Uniqueness
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological systems. The benzyl group can also provide additional steric hindrance and electronic effects, making this compound distinct from its simpler ester counterparts.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-phenylmethoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16) |
Clé InChI |
UGXGXOIZHUXYBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


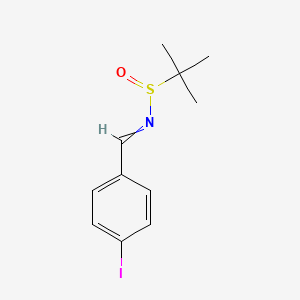
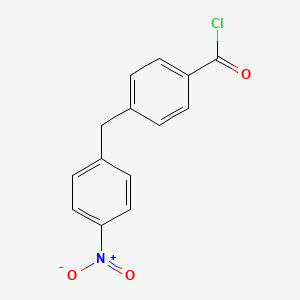
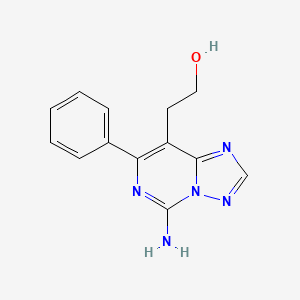

![1-[2-(Dimethylamino)ethyl]-2-methyl-3-cyanoisothiourea](/img/structure/B8394415.png)
![Methyl 4-{[(1-methylimidazol-2-yl)methyl]amino}benzoate](/img/structure/B8394422.png)
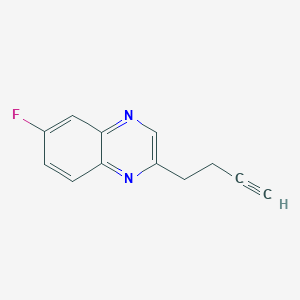
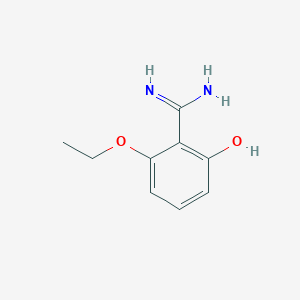
![Ethyl [5-(5-bromo-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B8394442.png)
![4,6-Difluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B8394449.png)
